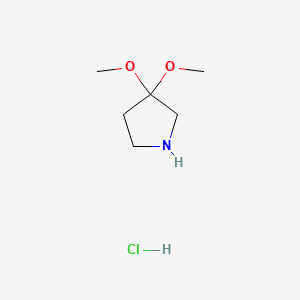3,3-Dimethoxypyrrolidine hydrochloride
CAS No.: 1263283-20-0
Cat. No.: VC3045710
Molecular Formula: C6H14ClNO2
Molecular Weight: 167.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1263283-20-0 |
|---|---|
| Molecular Formula | C6H14ClNO2 |
| Molecular Weight | 167.63 g/mol |
| IUPAC Name | 3,3-dimethoxypyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO2.ClH/c1-8-6(9-2)3-4-7-5-6;/h7H,3-5H2,1-2H3;1H |
| Standard InChI Key | YYCVNDMADGVVQM-UHFFFAOYSA-N |
| SMILES | COC1(CCNC1)OC.Cl |
| Canonical SMILES | COC1(CCNC1)OC.Cl |
Introduction
| Parameter | Value |
|---|---|
| Chemical Name | 3,3-Dimethoxypyrrolidine hydrochloride |
| CAS Registry Number | 1263283-20-0 |
| Purity (Commercial) | 97% |
| Standard Package Size | 1g |
Commercial samples of this compound are available at approximately $180.90 per gram in research-grade purity (97%) .
Structural Features and Comparison
Comparison with Similar Compounds
It is important to distinguish this compound from 3,3-dimethyl-pyrrolidine hydrochloride, which contains methyl (-CH₃) rather than methoxy groups. The latter compound (CAS: 792915-20-9) has a molecular formula of C₆H₁₃N·HCl and a molecular weight of 135.637 .
The substitution of methyl groups with methoxy groups significantly alters the compound's properties, including polarity, hydrogen bonding capability, and potential biological activity. Methoxy groups typically confer greater polarity and hydrogen bond acceptor properties compared to methyl groups.
Chemical Reactivity and Synthesis
Anticipated Chemical Behavior
Based on its structure, 3,3-dimethoxypyrrolidine hydrochloride would likely exhibit:
-
Basicity associated with the pyrrolidine nitrogen
-
Potential for nucleophilic substitution at the methoxy groups
-
Stability issues under strongly acidic conditions (potential for acetal hydrolysis)
-
Salt formation capabilities through the nitrogen center
Analytical Considerations
Identification Techniques
Standard analytical techniques for confirming the identity and purity of 3,3-dimethoxypyrrolidine hydrochloride would include:
-
High-Performance Liquid Chromatography (HPLC)
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
Mass Spectrometry (MS)
-
Elemental analysis for C, H, N content
-
Infrared (IR) spectroscopy
Future Research Directions
Knowledge Gaps
The current literature presents several significant gaps regarding 3,3-dimethoxypyrrolidine hydrochloride:
-
Comprehensive physical property data
-
Detailed spectroscopic characterization
-
Established synthetic routes
-
Documented applications in chemical or pharmaceutical research
-
Toxicological and environmental impact assessments
Research Opportunities
These knowledge gaps present opportunities for:
-
Development and optimization of synthetic routes
-
Comprehensive characterization of physical and chemical properties
-
Exploration of potential applications in medicinal chemistry
-
Investigation of biological activity and structure-activity relationships
-
Evaluation of catalytic properties in organic transformations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume